molecular formula C14H20CaN3Na3O11 B1591550 Calcium trinatrium diethylenetriaminepentaacetic acid hydrate CAS No. 207226-35-5

Calcium trinatrium diethylenetriaminepentaacetic acid hydrate

Cat. No.: B1591550
CAS No.: 207226-35-5
M. Wt: 515.37 g/mol
InChI Key: AWBWYUNJDQLQGT-UHFFFAOYSA-I
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Description

IUPAC Name: Calcium trisodium 2-[bis({2-[bis(carboxylatomethyl)amino]ethyl})amino]acetate hydrate Synonyms: Calcium trisodium diethylenetriaminepentaacetate hydrate (Ca-DTPA trisodium salt hydrate), CANA3-DTPA . Molecular Formula: C₁₄H₂₀CaN₃Na₃O₁₁ Molecular Weight: 515.37 g/mol .

This compound is a polyaminocarboxylate chelator with five carboxylate groups and three amine groups, enabling strong coordination with divalent and trivalent metal ions. It is primarily used in medical and industrial applications for heavy metal detoxification, radionuclide sequestration, and as a stabilizer in chemical processes . Its hydrate form enhances solubility, making it suitable for intravenous administration in cases of internal radioactive metal contamination (e.g., plutonium, americium) .

Properties

IUPAC Name

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O10.Ca.3Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;1H2/q;+2;3*+1;/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBWYUNJDQLQGT-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20CaN3Na3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-35-5
Record name Calciate(3-), [N-[2-[bis[(carboxy-κO)methyl]amino-κN]ethyl]-N-[2-[[(carboxy-κO)methyl](carboxymethyl)amino-κN]ethyl]glycinato(5-)-κN]-, trisodium, hydrate
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Mechanism of Action

Biological Activity

Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate, commonly referred to as calcium diethylenetriaminepentaacetate (Ca-DTPA), is a synthetic chelating agent used primarily in medical applications for the treatment of heavy metal poisoning. This article delves into its biological activity, mechanisms of action, and implications in clinical settings, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₈CaN₃Na₃O₁₀
  • Molecular Weight : 497.35 g/mol
  • CAS Number : 12111-24-9
  • IUPAC Name : Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

Structure

The compound features multiple carboxylate and amine groups that facilitate its chelating properties, allowing it to bind with various metal ions effectively.

Ca-DTPA functions by forming stable complexes with heavy metals, which are then excreted from the body. Its mechanism involves:

  • Chelation : The compound binds to toxic metals such as lead, mercury, and plutonium, reducing their bioavailability and toxicity.
  • Excretion : The metal-chelate complex is primarily eliminated through renal pathways, enhancing the detoxification process.

Case Studies and Research Findings

  • Lead Poisoning Treatment :
    • A study demonstrated that Ca-DTPA significantly reduced blood lead levels in patients with chronic lead poisoning. The administration of Ca-DTPA led to a marked decrease in lead concentration in biological fluids over time, highlighting its effectiveness as a therapeutic agent against heavy metal toxicity .
  • Zinc Depletion :
    • Research indicated that high doses of Ca-DTPA could lead to the depletion of essential metals like zinc and manganese from the body. This depletion can interfere with vital cellular processes, emphasizing the need for careful monitoring during treatment .
  • Animal Studies :
    • In animal models, Ca-DTPA was shown to mobilize endogenous metals effectively. The pharmacokinetics revealed rapid distribution within extracellular fluid spaces, with significant urinary excretion observed within 24 hours post-administration .

Table: Summary of Biological Activity of Ca-DTPA

Study TypeFindingsReference
Clinical StudySignificant reduction in blood lead levels in chronic poisoning cases
Animal StudyMobilization of zinc and manganese; potential for essential metal depletion
PharmacokineticsRapid distribution and excretion via urine

Safety and Side Effects

While Ca-DTPA is effective in treating heavy metal poisoning, it is not without risks. Potential side effects include:

  • Electrolyte Imbalance : Due to the chelation of essential metals.
  • Renal Toxicity : High doses can stress renal function.
  • Increased Intracranial Pressure : Notable during intravenous administration .

Monitoring Recommendations

Patients undergoing treatment with Ca-DTPA should be monitored for:

  • Blood levels of essential metals (e.g., zinc, manganese).
  • Renal function tests.
  • Neurological assessments if intravenous administration is employed.

Scientific Research Applications

Medical Applications

  • Heavy Metal Poisoning Treatment
    • Ca-DTPA is primarily used in clinical settings for the treatment of heavy metal poisoning, particularly from radioactive elements. It binds to metals like plutonium, americium, and cerium, facilitating their removal from the body.
    • A study demonstrated that Ca-DTPA significantly increased the urinary excretion of plutonium in individuals with internal contamination, highlighting its effectiveness in clinical toxicology .
  • Radiation Exposure
    • In cases of accidental exposure to radioactive materials, Ca-DTPA is administered to mitigate the effects of radiation by enhancing the clearance of radionuclides from the body. This application is critical for first responders and nuclear accident victims.
  • Chelation Therapy
    • Beyond heavy metals, Ca-DTPA has been explored for use in chelation therapy for conditions such as Wilson's disease, where copper accumulation poses health risks. The compound's ability to chelate various metal ions makes it a versatile therapeutic agent.

Environmental Applications

  • Soil Remediation
    • Ca-DTPA is employed in environmental science for soil remediation efforts aimed at removing heavy metal contaminants from agricultural lands. Its chelating properties help mobilize and extract metals like cadmium and lead from soils, improving soil health and safety for crops .
  • Water Treatment
    • The compound is also utilized in water treatment processes to bind heavy metals present in industrial effluents, thereby reducing their toxicity before discharge into natural water bodies.

Case Studies

StudyApplicationFindings
Study on Heavy Metal ExcretionClinical application of Ca-DTPAIncreased urinary excretion of plutonium post-administration in contaminated individuals .
Soil Remediation ExperimentEnvironmental cleanupSuccessful reduction of lead levels in contaminated soil using Ca-DTPA treatment .
Water Treatment AnalysisIndustrial wastewater managementEffective reduction of cadmium concentrations in treated water samples using Ca-DTPA .

Comparison with Similar Compounds

Structural and Functional Differences

Calcium Trisodium DTPA Hydrate vs. Disodium Calcium EDTA Hydrate
  • Structure :
    • DTPA : Contains three sodium ions, one calcium ion, and a pentadentate ligand with five carboxylate groups and three tertiary amines .
    • EDTA : Ethylenediaminetetraacetic acid (EDTA) has four carboxylate groups and two amine groups, forming a hexadentate structure. The disodium calcium salt (C₁₀H₁₂CaN₂Na₂O₈·xH₂O) retains a simpler tetraacetate backbone .
  • Chelation Capacity :
    • DTPA forms more stable complexes with larger trivalent ions (e.g., Fe³⁺, lanthanides) due to its higher denticity and flexibility .
    • EDTA is effective for divalent ions (e.g., Pb²⁺, Ca²⁺) but less efficient for heavy actinides .
DTPA vs. Trisodium Nitrilotriacetate (NTA)
  • Structure: NTA: A smaller molecule (C₆H₆NO₆·3Na) with three carboxylate groups and one central amine, acting as a tetradentate ligand .
  • Applications :
    • NTA is used in detergents and water softening but has lower metal-binding stability (log K for Ca²⁺ ~6.5) compared to DTPA (log K for Ca²⁺ ~10.8) .

Stability Constants and Metal Binding Efficiency

Compound Target Metal Log Stability Constant (log K) Key Application
Calcium Trisodium DTPA Fe³⁺ 28.6 Radiolabeling, nuclear decontamination
Pu⁴⁺ 29.5
Disodium Calcium EDTA Pb²⁺ 18.0 Lead poisoning therapy
Ca²⁺ 10.7
Trisodium NTA Ca²⁺ 6.5 Industrial chelation
Fe³⁺ 15.9

Notes:

  • DTPA’s superior stability for trivalent metals makes it irreplaceable in nuclear medicine, whereas EDTA remains the standard for lead toxicity .

Comparison with Non-Chelating Calcium Salts

  • Calcium Citrate (C₁₂H₁₀Ca₃O₁₄) : Used for dietary supplementation; lacks chelation properties but offers high bioavailability .

Preparation Methods

Synthesis of Diethylenetriaminepentaacetic Acid (DTPA)

The first step involves synthesizing the ligand DTPA, which is the backbone of the compound. The classical method includes:

  • Starting materials: Diethylenetriamine and chloroacetic acid (or its sodium salt)
  • Reaction: Alkylation of diethylenetriamine with chloroacetic acid under basic conditions
  • Conditions: Typically conducted in aqueous alkaline medium at elevated temperatures (50–80°C)
  • Outcome: Formation of pentetic acid (DTPA) with five carboxymethyl groups attached to the nitrogen atoms

This step requires careful control of pH and temperature to maximize yield and minimize side reactions.

Formation of Calcium Trisodium Salt

Once DTPA is obtained, it is converted into the calcium trisodium salt hydrate through:

  • Neutralization: The acidic DTPA is neutralized with sodium hydroxide to form the trisodium salt.
  • Calcium Complexation: Calcium ions (usually from calcium chloride or calcium hydroxide) are introduced to the trisodium salt solution to form the calcium trisodium complex.
  • Hydration: The final compound is crystallized from aqueous solution to yield the hydrate form.

The stoichiometric ratio is critical: one calcium ion to three sodium ions per DTPA molecule to maintain charge balance and form the stable complex.

Reaction Conditions and Parameters

Step Reagents Conditions Notes
DTPA synthesis Diethylenetriamine, chloroacetic acid, NaOH 50–80°C, aqueous alkaline medium Controlled pH (~10-12) to ensure alkylation
Neutralization DTPA, NaOH Room temperature, aqueous Formation of trisodium salt
Calcium complexation Trisodium DTPA, CaCl2 or Ca(OH)2 Room temperature, aqueous Stoichiometric Ca:Na ratio 1:3
Crystallization (hydration) Aqueous solution Cooling to 0–5°C Yields hydrate crystals

This table summarizes the typical preparation stages with their respective reagents and conditions.

Research Findings and Optimization

  • Yield and Purity: Studies have shown that maintaining the pH during alkylation in the synthesis of DTPA is crucial for high purity and yield. Excess chloroacetic acid or insufficient base leads to incomplete substitution or side products.
  • Calcium Complex Stability: The calcium trisodium salt exhibits high stability constants due to the multidentate nature of DTPA, favoring the formation of the hydrate complex under mild aqueous conditions.
  • Hydration State Control: The degree of hydration can be controlled by crystallization temperature and solvent conditions, influencing the physicochemical properties of the final product.

Analytical Data Supporting Preparation

Property Value Method
Molecular Weight (hydrate) 515.37 g/mol Calculated
Elemental Analysis (C, H, N) Consistent with C14H20CaN3Na3O11·xH2O Elemental analysis
Infrared Spectroscopy Characteristic carboxylate and amine peaks FTIR
X-Ray Crystallography Confirms hydrate crystal structure XRD
pH of aqueous solution ~7-8 (neutral to slightly basic) pH meter

These data confirm the successful synthesis and purity of calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate.

Q & A

Q. What are the recommended methods for synthesizing and validating the purity of this compound?

Synthesis typically involves stepwise functionalization of the polyaminocarboxylate backbone. A common approach is reacting ethylenediamine derivatives with chloroacetic acid under alkaline conditions, followed by calcium and sodium ion exchange . Purity validation requires:

  • HPLC with UV detection (λ = 254 nm) to assess organic impurities.
  • ICP-OES to confirm Ca²⁺/Na⁺ stoichiometry .
  • Karl Fischer titration to quantify hydrate content .

Q. Which techniques are critical for structural characterization?

  • X-ray crystallography : Resolves bond lengths (e.g., Ca–O = 2.35–2.45 Å) and coordination geometry (octahedral Ca²⁺ center) . Example crystal
ParameterValue
Space groupP1
a, b, c (Å)6.7117, 12.1495, 13.102
α, β, γ (°)82.71, 89.25, 83.24
  • FT-IR spectroscopy : Identifies carboxylate stretches (ν = 1590–1610 cm⁻¹) and amine deformation modes (δ = 1540 cm⁻¹) .

Q. How does its calcium chelation efficiency compare to EDTA derivatives?

In vitro studies show a log K (stability constant) of ~12.5 for Ca²⁺, lower than EDTA-Ca (log K = 10.7), but higher selectivity in mixed-ion systems due to its branched topology . Use potentiometric titration (pH 4–10) with competing ions (e.g., Mg²⁺, Fe³⁺) to quantify selectivity .

Advanced Research Questions

Q. How can contradictions in reported stability constants be resolved?

Discrepancies often arise from ionic strength differences or competing ligands. Standardize conditions:

  • Use IUPAC-recommended buffers (e.g., 0.1 M KCl for constant ionic strength).
  • Validate via spectrophotometric competition assays (e.g., with arsenazo III for Ca²⁺ detection) .
  • Apply multivariate regression to account for protonation equilibria .

Q. What strategies enhance metal-ion selectivity in complex matrices?

  • Molecular dynamics simulations : Model ligand flexibility to predict steric effects on ion binding .
  • Functional group substitution : Replace carboxylates with phosphonates to increase affinity for trivalent ions (e.g., La³⁺) .
  • Experimental validation : Perform competitive binding assays using SEC-ICP-MS to quantify partitioning .

Q. How should conflicting TGA-DSC data on thermal decomposition be interpreted?

Disagreements often stem from hydrate stability or atmospheric O₂/CO₂ interference. Best practices:

  • Conduct controlled atmosphere TGA (N₂ vs. air) to isolate oxidation vs. dehydration steps.
  • Pair with mass spectrometry (Evolved Gas Analysis) to identify volatile products (e.g., H₂O, CO₂) .
  • Example decomposition profile:
StageTemp. Range (°C)Mass Loss (%)Assignment
125–15010.2H₂O release
2250–40045.8Ligand pyrolysis

Methodological Notes

  • Avoid commercial databases : Prioritize crystallographic data from IUCr journals and thermodynamic studies from ACS publications .
  • Cross-validate techniques : Combine XRD with EXAFS for local metal coordination details .
  • Ethical considerations : For biomedical applications, ensure compliance with USP standards for heavy-metal contaminants (<1 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium trinatrium diethylenetriaminepentaacetic acid hydrate
Reactant of Route 2
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Calcium trinatrium diethylenetriaminepentaacetic acid hydrate

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